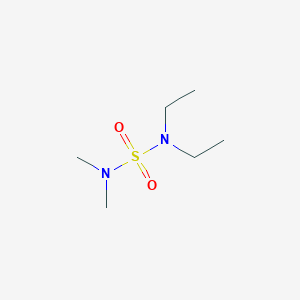
Benzenamine, 4-(4-phenylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(4-phenylbutyl)-: is an organic compound that belongs to the class of aromatic amines. It consists of a benzene ring substituted with an amine group (NH2) and a 4-phenylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of aryl halides.
Reductive Amination: Another method involves the reductive amination of benzaldehyde derivatives with an appropriate amine source.
Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4-(4-phenylbutyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert benzenamine derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4-(4-phenylbutyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It can be used in assays to investigate enzyme activity and protein interactions .
Medicine: They are explored for their pharmacological properties, including their potential as therapeutic agents .
Industry: In the industrial sector, benzenamine derivatives are used in the production of dyes, pigments, and polymers. They are also employed as stabilizers and antioxidants in various industrial processes .
Mécanisme D'action
The mechanism of action of benzenamine, 4-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
- Benzenamine, 4-(phenylmethyl)-
- Benzenamine, 4-(butyl)-
- Benzenamine, 4-(ethyl)-
Comparison: Benzenamine, 4-(4-phenylbutyl)- is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its interactions with biological targets compared to other benzenamine derivatives .
Propriétés
Numéro CAS |
104800-11-5 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
4-(4-phenylbutyl)aniline |
InChI |
InChI=1S/C16H19N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9,17H2 |
Clé InChI |
OLKOPIUIBTXVTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
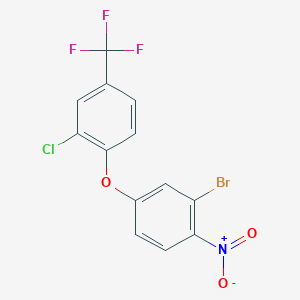
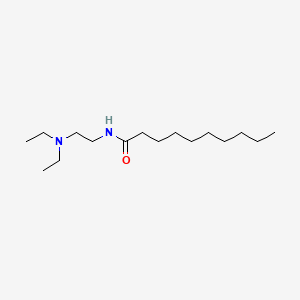

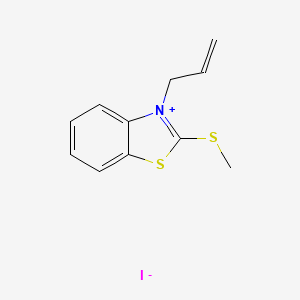
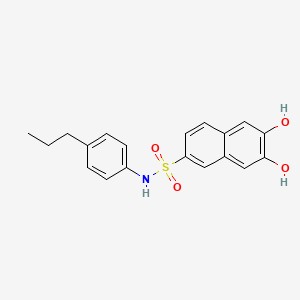

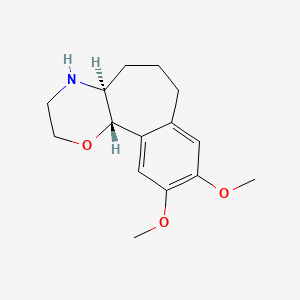

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
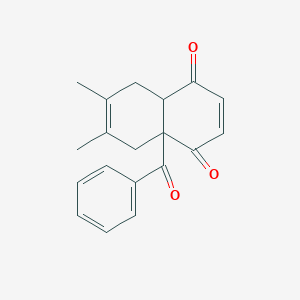
![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
